

An In-depth Technical Guide to the Physicochemical Characteristics of Acetylisoniazid-d4

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Compound of Interest

Compound Name: Acetylisoniazid-d4

Cat. No.: B583487

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Acetylisoniazid-d4**, a deuterated isotopologue of Acetylisoniazid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. The information presented herein has been compiled from various scientific sources and is presented with clarity and detail to support advanced research and application.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Acetylisoniazid-d4** in comparison to its non-deuterated counterpart, Acetylisoniazid.

Table 1: General and Physical Properties

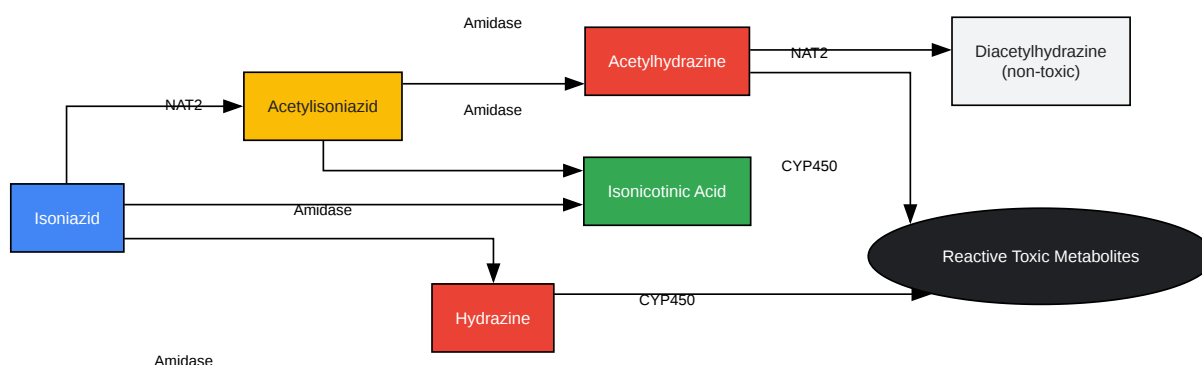
Property	Acetylisoniazid-d4	Acetylisoniazid
Appearance	White to Off-White Solid	White Solid
Molecular Formula	C ₈ H ₅ D ₄ N ₃ O ₂	C ₈ H ₉ N ₃ O ₂
Molecular Weight	183.20 g/mol	179.18 g/mol [1][2]
CAS Number	1330169-81-7	1078-38-2[1][2]
Melting Point	161-163 °C	158-159 °C[3]
Solubility	Slightly soluble in DMSO and Methanol	Soluble in DMSO and Methanol
Storage Conditions	-20°C Freezer	Room temperature

Table 2: Spectroscopic and Chromatographic Data

Data Type	Acetylisoniazid-d4	Acetylisoniazid
Mass Spectrum (LC-MS/MS)	Expected [M+H] ⁺ at m/z 184.2	[M+H] ⁺ at m/z 180.1, with a characteristic fragment at m/z 138.1[4][5]
¹ H NMR Spectrum	The signals corresponding to the pyridine ring protons are expected to be absent or significantly reduced in intensity.	Specific chemical shifts for the pyridine and acetyl protons are observable.
FTIR Spectrum	The C-D stretching vibrations are expected to appear at a lower wavenumber (around 2100-2300 cm ⁻¹) compared to the C-H stretches in the non-deuterated form.	Characteristic peaks for N-H, C=O, and aromatic C-H stretches are present.

Metabolic Pathway of Isoniazid

Acetylisoniazid is the primary and pharmacologically inactive metabolite of the frontline anti-tuberculosis drug, Isoniazid. The metabolic conversion is primarily catalyzed by the enzyme N-acetyltransferase 2 (NAT2) in the liver. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylators phenotypes in the human population. Understanding this pathway is critical for studies on drug efficacy and toxicity.



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Metabolic pathway of Isoniazid.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of **Acetylisoniazid-d4**.

Synthesis of Acetylisoniazid

This protocol describes a general method for the synthesis of Acetylisoniazid, which can be adapted for the synthesis of the deuterated analogue by using deuterated precursors.

Materials:

- Isoniazid
- Acetic anhydride

- Anhydrous reaction vessel
- Ethanol
- Ether
- Water bath

Procedure:

- In an anhydrous reaction vessel, dissolve Isoniazid in a minimal amount of a suitable solvent.
- Add acetic anhydride to the solution. The reaction is typically carried out at a controlled temperature, for example, in a water bath at 60°C for 30 minutes.[\[6\]](#)
- Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled.
- The product, Acetylisoniazid, is purified by recrystallization from a solvent system such as ethanol and ether.[\[6\]](#)
- The purified product is dried and stored at -20°C.[\[6\]](#)

Determination of Melting Point (Capillary Method)

Apparatus:

- Melting point apparatus
- Capillary tubes (one end sealed)
- Mortar and pestle

Procedure:

- Ensure the **Acetylisoniazid-d4** sample is completely dry and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility (Shake-Flask Method)

Materials:

- **Acetylisoniazid-d4**
- Selected solvent (e.g., DMSO, Methanol)
- Glass vials with screw caps
- Shaker or agitator
- Centrifuge
- Analytical balance
- HPLC or other suitable analytical instrument

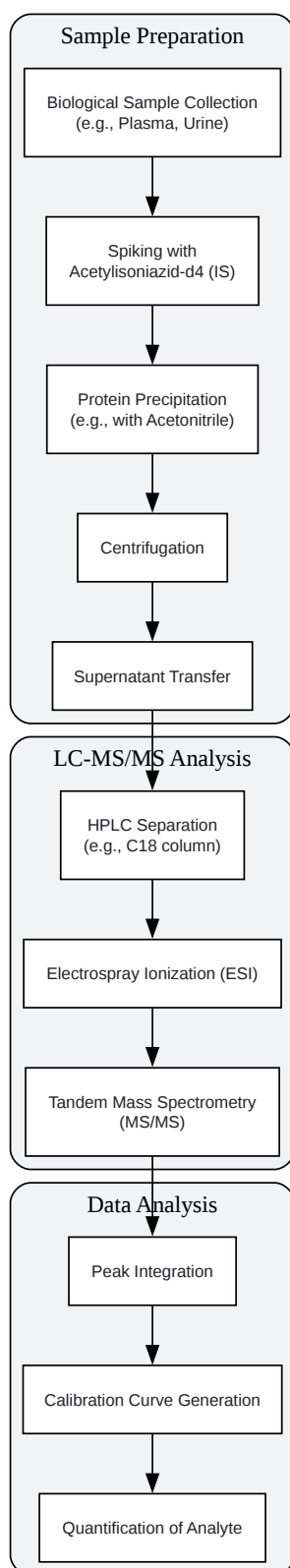
Procedure:

- Add an excess amount of **Acetylisoniazid-d4** to a known volume of the solvent in a glass vial.
- Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After shaking, centrifuge the suspension to separate the undissolved solid from the saturated solution.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Determine the concentration of **Acetylisoniazid-d4** in the diluted sample using a validated analytical method, such as HPLC.
- Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of **Acetylisoniazid-d4** in a biological matrix, where it is often used as an internal standard.



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LC-MS/MS analysis workflow.

Conclusion

This technical guide has provided a detailed summary of the physicochemical characteristics of **Acetylisoniazid-d4**, including its physical properties, spectroscopic data, and its role in the metabolic pathway of Isoniazid. The experimental protocols provided offer a foundation for the synthesis and characterization of this important isotopically labeled compound. The use of deuterated standards like **Acetylisoniazid-d4** is indispensable for modern bioanalytical and drug metabolism studies, enabling accurate quantification and a deeper understanding of pharmacokinetic and pharmacodynamic relationships. It is anticipated that the information and methodologies presented herein will be a valuable asset to the scientific community in their research endeavors.

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References

- 1. medkoo.com [medkoo.com]
- 2. Acetylisoniazid | C₈H₉N₃O₂ | CID 71602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (N)1-acetylisoniazid | 1078-38-2 [chemicalbook.com]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
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